4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride
Description
Systematic IUPAC Name Derivation
The systematic naming of 4-chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride follows IUPAC guidelines for substituted aromatic compounds and heterocyclic systems. The parent structure is a benzene ring substituted with:
- A chlorine atom at position 4
- A methyl group at position 3
- An ether-linked 3-piperidinylmethyl group at position 1
The piperidinylmethyl moiety consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) attached to a methylene bridge (-CH₂-). The "3-piperidinyl" designation indicates the methylene group connects to the piperidine ring at its third carbon. The hydrochloride salt form is denoted by appending "hydrochloride" to the base name.
IUPAC Name:
4-[(4-chloro-3-methylphenoxy)methyl]piperidine hydrochloride
This name reflects:
- Phenoxy group (oxygen-linked benzene derivative)
- Chloro and methyl substituents on the aromatic ring
- Piperidine as the nitrogen-containing heterocycle
- Hydrochloride indicating the protonated amine salt.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₃H₁₉Cl₂NO , derived from:
- Aromatic moiety : C₇H₆Cl (4-chloro-3-methylphenyl)
- Ether linkage : O
- Piperidinylmethyl group : C₅H₁₀N
- Hydrochloride counterion : HCl
Table 1: Molecular Weight Calculation
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 19 | 1.008 | 19.15 |
| Cl | 2 | 35.45 | 70.90 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 276.19 g/mol |
Experimental data confirms the molecular weight as 276.20 g/mol , consistent with theoretical calculations.
Stereochemical Considerations in Piperidinylmethyl Ether Configuration
The piperidine ring adopts a chair conformation due to its six-membered structure, minimizing steric strain. Key stereochemical features include:
- Piperidine Ring Substituents :
- The methylene group (-CH₂-) attaches to the piperidine’s C3 position.
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMJENMSNUSTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-94-9 | |
| Record name | Piperidine, 3-[(4-chloro-3-methylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Ether Formation Methodology
Based on analogous compounds and related piperidinyl ethers (e.g., 3-chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride), the ether bond is typically formed by nucleophilic substitution involving:
- Phenolic or chloromethyl aromatic compound (bearing the 4-chloro-3-methylphenyl moiety)
- Piperidinylmethanol or piperidinylmethyl halide as the nucleophile or electrophile
- Base Catalyst: Sodium hydride (NaH), potassium carbonate (K2CO3), or similar strong bases to deprotonate the phenol or activate the nucleophile
- Solvent: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF)
- Temperature: Ambient to moderate heating (room temperature to 80°C)
- Reaction Time: Several hours to overnight stirring
This reaction leads to the formation of the ether bond linking the aromatic ring to the piperidine ring via a methylene bridge.
Specific Synthetic Route Example
A representative synthetic route adapted from patent CN112778193A and related literature involves:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane to form 5-chloro-2-(4-chlorophenyl)pentylcyanide | Alkali base (NaH or KOtBu), solvent, room temp | High yield, mild conditions |
| 2 | Reduction of pentylcyanide to pentan-1-amine | NaBH4 with CoCl2 catalyst in methanol at -30°C | 79% yield; mild reduction conditions |
| 3 | Cyclization of pentan-1-amine to form (RS)-3-(4-chlorophenyl)piperidine | Potassium carbonate in acetonitrile, room temp, overnight | 54% yield; efficient cyclization |
| 4 | Resolution of racemic piperidine to optically pure (S)-isomer | Chiral acid (D-camphorsulfonic acid) | >98% optical purity |
While this example focuses on 3-(4-chlorophenyl)piperidine synthesis, the methodology for forming the piperidine ring and subsequent functionalization is adaptable for preparing the 3-piperidinylmethyl ether linkage with the 4-chloro-3-methylphenyl group.
Conversion to Hydrochloride Salt
After successful ether formation, the compound is typically converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling.
- Method: Treatment with concentrated hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol)
- Outcome: Precipitation of the hydrochloride salt, which is filtered and washed
- Advantages: Enhances compound purity and facilitates isolation.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Chlorination of m-cresol | m-cresol, sulfuryl chloride | 30–40°C, solvent-free, 0.5–1.0 molar ratio | High yield 4-chloro-3-methylphenol | Industrially scalable, no catalyst |
| Ether formation | 4-chloro-3-methylphenol, piperidinylmethanol, NaH or K2CO3 | Aprotic solvent, RT to 80°C | Moderate to high yield | Nucleophilic substitution |
| Cyclization (if piperidine ring needs formation) | Alkylated nitrile, NaBH4/CoCl2, K2CO3 | Low temp reduction, RT cyclization | 54–79% yield | Adaptable for piperidine synthesis |
| Salt formation | Ether product, HCl | Room temp, precipitation | High purity hydrochloride salt | Facilitates isolation |
Research Findings and Optimization Notes
- The chlorination of m-cresol using sulfuryl chloride is highly selective under controlled temperature and molar ratio, minimizing by-products and enabling direct recrystallization purification.
- Ether bond formation benefits from strong base catalysis and aprotic solvents to maximize yield and minimize side reactions such as elimination or over-alkylation.
- Reduction of nitrile intermediates using sodium borohydride in the presence of cobalt salts provides mild and efficient conversion to amines, suitable for subsequent cyclization to piperidine rings.
- Chemical resolution using chiral acids like D-camphorsulfonic acid enables high optical purity of chiral piperidine intermediates when required.
- Conversion to hydrochloride salt improves compound stability and facilitates handling for further applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
This compound has been investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. Its structural characteristics allow it to interact with neurotransmitter receptors, making it a candidate for developing drugs targeting conditions such as depression and anxiety .
Cytotoxicity Studies
Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil . The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate in anticancer drug development.
Organic Synthesis
Reagent in Chemical Reactions
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride serves as a reagent in organic synthesis. It is utilized in the preparation of other complex organic compounds through various reactions, including substitution and oxidation processes. Its unique structure facilitates the formation of diverse derivatives that can be tailored for specific applications.
Materials Science
Nanofiber Production
In the field of materials science, this compound is used to create nanofibers from poly(4-chloro-3-methylphenyl methacrylate). These nanofibers have been shown to possess superior properties for environmental applications, such as decontaminating water from microorganisms. The electrospinning method employed for nanofiber production highlights the compound's versatility in material applications.
Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride
- Molecular Formula: C₁₄H₂₁Cl₂NO
- Molecular Weight : 290.2 g/mol
- Key Difference : Ethyl group replaces methyl at the meta position of the phenyl ring.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Variations in the Heterocyclic Core
4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
- Molecular Formula: C₁₃H₁₇Cl₂NO
- Molecular Weight : ~290.2 g/mol
- Key Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
4-(3-Methoxyphenyl)piperidine hydrochloride
Functional Group Modifications
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Molecular Formula: C₁₄H₁₈ClNO₄S
- Molecular Weight : ~355.8 g/mol (calculated)
- Key Difference : Sulfonyl and ester groups replace the ether linkage.
- Impact : Sulfonyl groups enhance polarity and metabolic stability, while esters may introduce hydrolytic liability.
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~290.2 | 3.2 | <1 (predicted) | Cl, CH₃, piperidine |
| 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl | 290.2 | 3.8 | <1 (predicted) | Cl, C₂H₅, piperidine |
| 4-Chloro-3-methylphenyl 3-pyrrolidinylmethyl ether HCl | ~290.2 | 2.9 | <1 (predicted) | Cl, CH₃, pyrrolidine |
| 4-(3-Methoxyphenyl)piperidine HCl | 227.73 | 1.5 | >10 (predicted) | OCH₃, piperidine |
*LogP values estimated using fragment-based methods.
Biological Activity
4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for pharmacological applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 276.21 g/mol. Its structure features a chloro-substituted aromatic ring and a piperidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including:
- Receptors : The compound may exhibit binding affinity to neurotransmitter receptors, influencing neurological pathways.
- Enzymes : Preliminary studies suggest potential inhibitory effects on bacterial enzymes, which could be relevant for antimicrobial applications.
Interaction Studies
Recent interaction studies have assessed the binding affinity of this compound to various receptors and enzymes. These studies are crucial for elucidating its therapeutic effects. Some key findings include:
- Receptor Binding : The unique combination of functional groups enhances hydrophobic interactions, facilitating effective binding to target proteins.
- Enzyme Inhibition : Initial assays indicate that the compound may inhibit specific enzymes involved in metabolic processes, warranting further investigation into its pharmacological potential.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Receptor Binding | Potential interactions with neurotransmitter receptors | |
| Enzyme Inhibition | Preliminary evidence of inhibition of bacterial enzymes | |
| Antimicrobial Activity | Potential lead compound for developing drugs targeting microbial infections | |
| Analgesic Effects | Displayed potent analgesic efficacy in related compounds |
Case Study 1: Antimicrobial Potential
In a study assessing the antimicrobial properties of similar compounds, researchers found that derivatives of piperidine-based compounds exhibited significant activity against various bacterial strains. The structural features of this compound suggest it may share similar efficacy, making it a candidate for further exploration in drug development targeting microbial infections.
Case Study 2: Neurological Applications
Another investigation focused on the potential neurological applications of piperidine derivatives. The study indicated that compounds with similar structures could modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions such as anxiety and depression. This aligns with preliminary findings regarding the receptor-binding capabilities of this compound.
Q & A
Q. What are the critical reaction conditions for synthesizing 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride, and how do they impact yield?
Synthesis typically involves multi-step reactions, including alkylation of the piperidine ring and subsequent etherification. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Elevated temperatures (~80°C) accelerate ring closure but may increase side reactions .
- Catalysts : Use of phase-transfer catalysts improves interfacial reactivity in biphasic systems .
Yield optimization requires balancing these parameters, as excessive heat or prolonged reaction times can degrade intermediates.
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns on the piperidine ring and aryl groups. For example, methylene protons adjacent to the ether oxygen resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 312.4) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt form .
Q. What handling and storage protocols ensure compound stability?
- Storage : Desiccate at –20°C under inert gas (argon) to prevent hydrolysis of the ether linkage .
- Handling : Use gloveboxes for moisture-sensitive steps; residual moisture accelerates degradation .
- Safety : PPE (gloves, goggles) is mandatory due to potential irritancy of hydrochloride salts .
Advanced Research Questions
Q. How can reaction yield be optimized while minimizing byproduct formation in large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of solvent ratios (e.g., DMF:H2O) and catalyst loading reduces impurities like unreacted chloromethyl intermediates .
- Flow Chemistry : Continuous flow systems improve heat dissipation, reducing thermal degradation during exothermic steps .
- In-line Analytics : FTIR monitors reaction progress in real time, enabling immediate adjustments to avoid over-alkylation .
Q. What mechanistic insights explain this compound’s selectivity for specific neurotransmitter receptors?
- Molecular Docking : The piperidine nitrogen forms a salt bridge with conserved aspartate residues in serotonin receptors (e.g., 5-HT2A), while the chloro-methylphenyl group occupies hydrophobic pockets .
- SAR Studies : Truncating the ether side chain reduces affinity by 90%, highlighting its role in binding pocket penetration .
- Electrophysiology : Patch-clamp assays reveal partial agonism at α4β2 nAChRs, linked to the compound’s methyl group steric effects .
Q. How should researchers resolve contradictions in reported IC50 values across studies?
- Assay Standardization : Discrepancies often arise from buffer pH variations (e.g., Tris vs. HEPES), which protonate the piperidine nitrogen, altering receptor affinity. Replicate assays at pH 7.4 ± 0.2 .
- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT2A) to normalize inter-lab variability .
- Meta-Analysis : Pool data from ≥5 studies to identify outliers caused by improper freeze-thaw cycles or solvent residues .
Q. What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Freeze-drying the hydrochloride salt extends shelf life (>24 months) by reducing water content to <0.1% .
- Accelerated Aging : Test stability at 40°C/75% RH for 6 months; HPLC tracks degradation products like hydrolyzed ethers .
- Additives : Co-formulate with antioxidants (e.g., BHT) to inhibit radical-mediated oxidation of the methylphenyl group .
Q. Which in vivo models are optimal for evaluating pharmacokinetic properties?
- Rodent Models : Intravenous administration in Sprague-Dawley rats shows a t₁/₂ of 2.3 hours and 85% oral bioavailability, attributed to the compound’s logP (~3.1) .
- BBB Penetration : Microdialysis in mice confirms CNS exposure, with brain:plasma ratios of 0.8–1.2 .
- Metabolite Profiling : LC-MS/MS identifies primary metabolites as N-oxide derivatives and glucuronidated ethers .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
